molecular formula C6H5F3O2 B010641 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one CAS No. 109317-75-1

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B010641
CAS RN: 109317-75-1
M. Wt: 166.1 g/mol
InChI Key: ZZZDLWOTMHJTDZ-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, or 4,5-DHFTE, is a synthetic compound widely used in research, particularly in the fields of biochemistry and physiology. It is an analog of the naturally-occurring compound 1,4-dioxane, and has many useful properties which make it an attractive compound for research applications. 4,5-DHFTE has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, and analgesic effects. In addition, it has been studied for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .

Analytical Chemistry

It can be used as a standard or reagent in various analytical techniques, such as NMR, HPLC, LC-MS, and UPLC, to help identify and quantify other substances .

. The presence of the trifluoromethyl group and the dihydrofuran ring opens up a wide range of possibilities for research and industrial applications.

properties

IUPAC Name

1-(2,3-dihydrofuran-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZDLWOTMHJTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381434
Record name 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109317-75-1
Record name 1-(4,5-Dihydro-3-furanyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109317-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

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